1-Bromo-2,5-dichloro-4-ethoxybenzene
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Overview
Description
1-Bromo-2,5-dichloro-4-ethoxybenzene is an organic compound with the molecular formula C8H7BrCl2O. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and ethoxy groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2,5-dichloro-4-ethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods
Industrial production methods for this compound typically involve multi-step synthesis processes. For example, a Friedel-Crafts acylation followed by a conversion from the acyl group to an alkane and subsequent nitration can be used .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2,5-dichloro-4-ethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution is a common reaction for this compound, where the bromine or chlorine atoms can be replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents on the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include bromine cation for electrophilic substitution and various oxidizing or reducing agents for oxidation and reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield various substituted benzene derivatives .
Scientific Research Applications
1-Bromo-2,5-dichloro-4-ethoxybenzene has several scientific research applications:
Mechanism of Action
The mechanism by which 1-Bromo-2,5-dichloro-4-ethoxybenzene exerts its effects involves electrophilic aromatic substitution. The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. A proton is then removed from this intermediate, yielding the substituted benzene ring . This mechanism is similar to other electrophilic aromatic substitution reactions involving benzene derivatives.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2,4-dichlorobenzene: Used in the production of 2,4,4’-trichloro-biphenyl.
1-Bromo-4-ethoxybenzene: Another benzene derivative with similar substituents.
Uniqueness
1-Bromo-2,5-dichloro-4-ethoxybenzene is unique due to the specific positions of its substituents on the benzene ring, which influence its reactivity and applications in various fields .
Properties
IUPAC Name |
1-bromo-2,5-dichloro-4-ethoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrCl2O/c1-2-12-8-4-6(10)5(9)3-7(8)11/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGKCAUYUVMIJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1Cl)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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